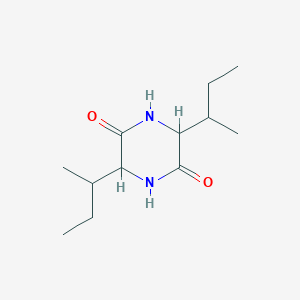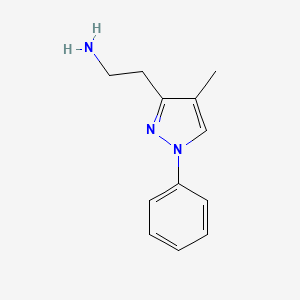
2-Bromo-5-methylbenzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S It is a sulfonyl fluoride derivative, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-bromo-5-methylbenzene. One common method is the reaction of 2-bromo-5-methylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired sulfonyl chloride intermediate. This intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF) or hydrogen fluoride (HF), to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: 2-Bromo-5-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding sulfonyl fluoride derivative.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Potassium permanganate (KMnO4) is used in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is the corresponding sulfonyl fluoride derivative.
Oxidation: The major product is the corresponding carboxylic acid.
科学研究应用
2-Bromo-5-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl fluorides and sulfonamides.
Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases by forming covalent bonds with the active site serine residue.
作用机制
The mechanism of action of 2-Bromo-5-methylbenzene-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic residues in target molecules. In biological systems, it reacts with the hydroxyl group of serine residues in enzymes, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s active site, preventing substrate binding and catalysis. The compound’s reactivity towards nucleophiles makes it a valuable tool in chemical biology for studying enzyme function and developing inhibitors .
相似化合物的比较
2-Bromo-5-methylbenzenesulfonyl chloride: Similar structure but with a chloride instead of a fluoride group.
2-Bromo-5-methylbenzenesulfonamide: Similar structure but with an amide group instead of a fluoride.
2-Bromo-5-methylbenzenesulfonic acid: Similar structure but with a carboxylic acid group instead of a fluoride.
Uniqueness: 2-Bromo-5-methylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. The fluoride group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is particularly valuable in the design of enzyme inhibitors and covalent probes, where selective and irreversible binding to target proteins is desired .
属性
分子式 |
C7H6BrFO2S |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
2-bromo-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |
InChI 键 |
OEUGNZLFOVSLCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-[2-Hydroxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-one](/img/structure/B8573743.png)
